

2-Iodo-4-methylphenol: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

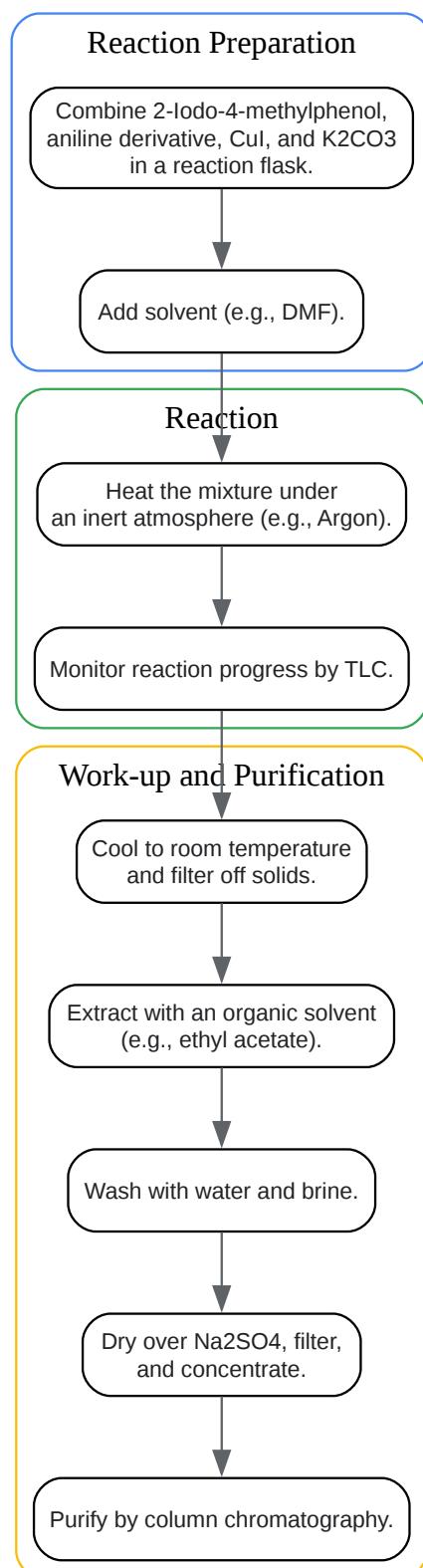
Compound Name: **2-Iodo-4-methylphenol**

Cat. No.: **B175219**

[Get Quote](#)

Introduction

2-Iodo-4-methylphenol is a valuable and versatile building block in the field of organic synthesis. Its unique structure, featuring a hydroxyl group, a methyl group, and an iodine atom on an aromatic ring, allows for a wide range of chemical transformations. This makes it a key intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals, agrochemicals, and materials with novel properties. The presence of the iodine atom is particularly significant as it readily participates in various palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This document provides detailed application notes and experimental protocols for the use of **2-Iodo-4-methylphenol** in several key synthetic transformations.


Application Note 1: Synthesis of N-Aryl-2-amino-4-methylphenols via Ullmann Condensation

Application: The synthesis of N-aryl-2-amino-4-methylphenols is of significant interest due to the potential biological activities of this class of compounds. Notably, N-aryl derivatives of aminophenols have been reported to exhibit antiviral and anti-radical properties.^[1] The Ullmann condensation provides a direct route to these valuable molecules.

Reaction Principle: The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. In this case, **2-Iodo-4-**

methylphenol reacts with a primary aromatic amine in the presence of a copper catalyst and a base to yield the corresponding N-aryl-2-amino-4-methylphenol.

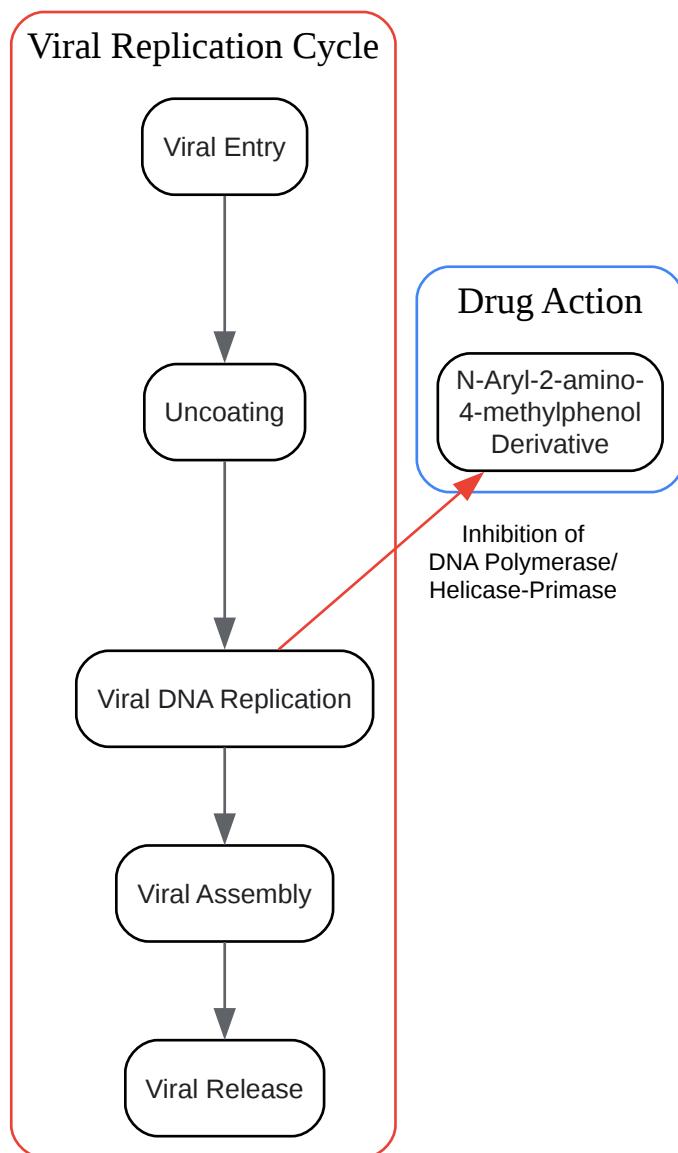
Experimental Workflow:

[Click to download full resolution via product page](#)

General workflow for the Ullmann condensation.

Experimental Protocol:

A representative procedure for the Ullmann condensation of **2-Iodo-4-methylphenol** with an aniline derivative is as follows:


- To a dried round-bottom flask, add **2-Iodo-4-methylphenol** (1.0 mmol), the desired aniline derivative (1.2 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2.0 mmol).
- Evacuate the flask and backfill with an inert gas (e.g., Argon).
- Add anhydrous N,N-dimethylformamide (DMF) (5 mL).
- Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction to room temperature and filter through a pad of celite.
- Dilute the filtrate with water and extract with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-2-amino-4-methylphenol.

Quantitative Data:

Entry	Aniline Derivative	Catalyst Loading (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Aniline	10	K ₂ CO ₃	DMF	120	18	75-85
2	4-Methoxy aniline	10	K ₂ CO ₃	DMF	120	20	70-80
3	4-Chloroaniline	10	K ₂ CO ₃	DMF	120	24	65-75

Potential Antiviral Mechanism of Action:

N-aryl aminophenol derivatives may exert their antiviral effects by interfering with the replication of viruses such as Herpes Simplex Virus (HSV).^[1] The precise mechanism can vary, but potential targets include key viral enzymes like DNA polymerase or helicase-primase, which are essential for the replication of the viral genome.^{[2][3]} Inhibition of these enzymes would halt the viral replication cycle.

[Click to download full resolution via product page](#)

Potential mechanism of antiviral action.

Application Note 2: Synthesis of Substituted Biphenyls via Suzuki Coupling

Application: The Suzuki coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and it is widely used in the synthesis of biaryl compounds. **2-Iodo-4-methylphenol** can be coupled with various arylboronic acids to generate a diverse library of 2-hydroxy-4-methylbiphenyls, which are important scaffolds in medicinal chemistry and materials science.

Reaction Principle: The Suzuki coupling involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid) with an organohalide. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Experimental Protocol:

A general procedure for the Suzuki coupling of **2-Iodo-4-methylphenol** with an arylboronic acid is as follows:

- In a round-bottom flask, dissolve **2-Iodo-4-methylphenol** (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol) in a mixture of a suitable organic solvent (e.g., toluene or dioxane) and water.
- Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
- Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
- Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC.
- Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the product by column chromatography.

Quantitative Data:

Entry	Arylboronic Acid	Catalyst	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Phenylboronic acid	Pd(PPh ₃) ₄	K ₂ CO ₃	Toluene/H ₂ O	90	6	85-95
2	4-Methoxyphenylboronic acid	Pd(PPh ₃) ₄	K ₂ CO ₃	Toluene/H ₂ O	90	8	80-90
3	3-Cyanophenylboronic acid	Pd(dppf)Cl ₂	Cs ₂ CO ₃	Dioxane/H ₂ O	100	12	70-80

Application Note 3: Synthesis of Aryl-Alkynes via Sonogashira Coupling

Application: The Sonogashira coupling is a fundamental reaction for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, leading to the synthesis of aryl-alkynes. These structures are prevalent in natural products, pharmaceuticals, and advanced materials. **2-Iodo-4-methylphenol** serves as an excellent substrate for this transformation.

Reaction Principle: The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.^{[4][5]}

Experimental Protocol:

A typical procedure for the Sonogashira coupling of **2-Iodo-4-methylphenol** is as follows:

- To a Schlenk flask, add **2-Iodo-4-methylphenol** (1.0 mmol), copper(I) iodide (0.05 mmol), and a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol).
- Evacuate the flask and backfill with an inert gas.

- Add a degassed solvent such as triethylamine or a mixture of DMF and triethylamine.
- Add the terminal alkyne (1.2 mmol) dropwise.
- Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours.
- Monitor the reaction by TLC. Upon completion, filter the reaction mixture through celite and wash with an organic solvent.
- Remove the solvent under reduced pressure and purify the residue by column chromatography.

Quantitative Data:

Entry	Terminal Alkyne	Pd Catalyst	Cu Catalyst	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Phenylacetylene	Pd(PPh ₃) ₂ Cl ₂	CuI	Et ₃ N	RT	4	88-98	
2	1-Hexyne	Pd(PPh ₃) ₂ Cl ₂	CuI	Et ₃ N	40	6	85-95	
3	Trimethylsilylacetylene	Pd(PPh ₃) ₄	CuI	Et ₃ N/DMF	50	5	90-99	

Application Note 4: Synthesis of Substituted Styrenes via Heck Coupling

Application: The Heck reaction is a powerful method for the arylation of alkenes. Using **2-Iodo-4-methylphenol**, a variety of substituted styrenes and other vinylated phenols can be synthesized. These products are valuable intermediates for the synthesis of polymers, dyes, and biologically active molecules.

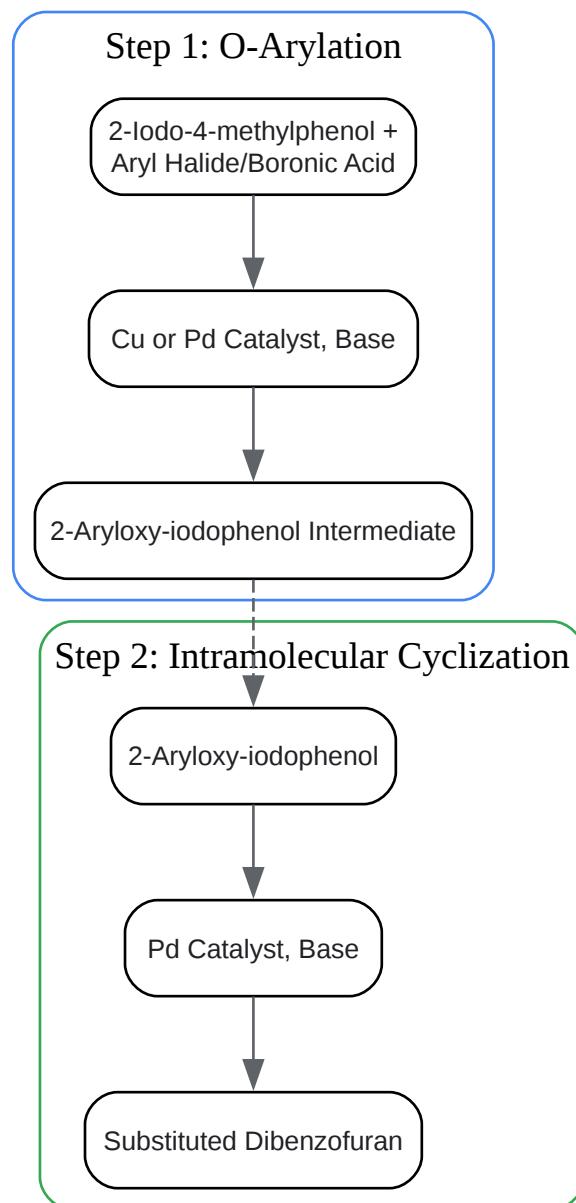
Reaction Principle: The Heck reaction involves the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. The reaction generally proceeds with high stereoselectivity to give the trans product.

Experimental Protocol:

A general protocol for the Heck coupling of **2-Iodo-4-methylphenol** is as follows:

- In a pressure tube, combine **2-Iodo-4-methylphenol** (1.0 mmol), the alkene (1.5 mmol), a palladium catalyst such as palladium(II) acetate (0.02 mmol), a phosphine ligand (e.g., triphenylphosphine, 0.04 mmol), and a base (e.g., triethylamine, 2.0 mmol).
- Add a solvent such as DMF or acetonitrile.
- Seal the tube and heat the reaction mixture to 80-120 °C for 8-24 hours.
- After cooling, dilute the reaction mixture with water and extract with an organic solvent.
- Wash the organic layer with brine, dry, and concentrate.
- Purify the product by column chromatography.

Quantitative Data:


Entry	Alkene	Pd Catalyst	Ligand	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Styrene	Pd(OAc) ₂	PPPh ₃	Et ₃ N	DMF	100	12	70-80
2	n-Butyl acrylate	Pd(OAc) ₂	P(o-tol) ₃	K ₂ CO ₃	ACN	80	16	75-85
3	Acrylonitrile	PdCl ₂ (PPh ₃) ₂	-	NaOAc	DMA	120	24	60-70

Application Note 5: Synthesis of Dibenzofurans

Application: Dibenzofurans are an important class of heterocyclic compounds found in a number of natural products and pharmaceuticals. A common synthetic route to dibenzofurans involves an intramolecular cyclization of a diaryl ether. **2-Iodo-4-methylphenol** can be used as a starting material to first synthesize a 2-aryloxy-iodophenol intermediate, which can then undergo an intramolecular palladium-catalyzed C-H activation/C-C bond formation to yield a substituted dibenzofuran.[6]

Reaction Principle: This two-step process first involves a copper- or palladium-catalyzed O-arylation of **2-Iodo-4-methylphenol** to form a diaryl ether. The subsequent step is a palladium-catalyzed intramolecular direct arylation to form the dibenzofuran ring system.

Experimental Workflow:

[Click to download full resolution via product page](#)

Two-step synthesis of dibenzofurans.

Experimental Protocol (Illustrative):

Step 1: Synthesis of the Diaryl Ether Intermediate (Ullmann Ether Synthesis)

- Follow a similar procedure as outlined in Application Note 1, using an appropriate phenol as the coupling partner for **2-Iodo-4-methylphenol**.

Step 2: Intramolecular Cyclization

- To a solution of the 2-aryloxy-iodophenol intermediate (1.0 mmol) in a suitable solvent (e.g., DMA), add a palladium catalyst such as palladium(II) acetate (0.05 mmol) and a base like potassium carbonate (2.0 mmol).
- Heat the mixture to 120-150 °C for 12-24 hours.
- Cool the reaction, dilute with water, and extract with an organic solvent.
- Purify the crude product by column chromatography to obtain the dibenzofuran.

Quantitative Data (for cyclization step):

Entry	Diaryl Ether Substrate	Catalyst	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	2-(Phenoxy)-4-methyliodobenzene	Pd(OAc) ₂	K ₂ CO ₃	DMA	140	18	70-80
2	2-(4-Methoxyphenoxy)-4-methyliodobenzene	Pd(OAc) ₂	CS ₂ CO ₃	DMA	130	16	75-85

Conclusion

2-Iodo-4-methylphenol is a highly adaptable building block in organic synthesis. Its ability to participate in a wide array of powerful cross-coupling reactions makes it an invaluable

precursor for the synthesis of diverse and complex molecular architectures. The protocols and data presented herein provide a foundation for researchers, scientists, and drug development professionals to utilize this versatile compound in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and study of antiviral and anti-radical properties of aminophenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Herpes Simplex Virus Inhibition by Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2- Iodo-4-methylphenol: A Versatile Building Block in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b175219#2-iodo-4-methylphenol-as-a-building-block-in-organic-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com